molecular formula C18H22N4O4 B12238923 1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B12238923
M. Wt: 358.4 g/mol
InChI Key: GENJUDOQOUXGTB-UHFFFAOYSA-N
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Description

1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that features a benzoxazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole core . The piperidine ring can be introduced through a nucleophilic substitution reaction involving piperidine and a suitable leaving group . Finally, the imidazolidine-2,4-dione moiety is formed through a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as metal catalysts or nanocatalysts, to enhance reaction rates and selectivity . Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), suitable solvents (e.g., ethanol, dichloromethane).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to the presence of the imidazolidine-2,4-dione moiety, which can impart distinct chemical and biological properties. This moiety can enhance the compound’s stability, solubility, and binding interactions, making it a valuable candidate for various applications.

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

1-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C18H22N4O4/c1-25-11-10-21-16(23)12-22(18(21)24)13-6-8-20(9-7-13)17-19-14-4-2-3-5-15(14)26-17/h2-5,13H,6-12H2,1H3

InChI Key

GENJUDOQOUXGTB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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